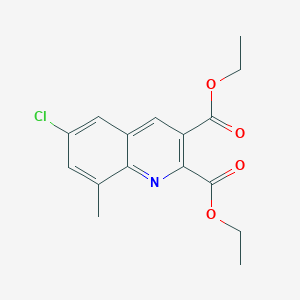

6-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester

Description

Nuclear Magnetic Resonance Spectral Profiling

¹H NMR analysis (400 MHz, CDCl₃) reveals distinct proton environments:

- Quinoline aromatic protons : δ 8.37 (s, H-4), δ 7.40 (d, J = 2.3 Hz, H-5), δ 7.11 (d, J = 2.3 Hz, H-7).

- Ethyl ester groups : δ 4.35–4.28 (m, 4H, OCH₂CH₃), δ 1.38–1.32 (t, 6H, CH₃).

- Methyl group : δ 2.62 (s, 3H, C8-CH₃).

¹³C NMR identifies carbonyl carbons at δ 167.2 (C=O) and δ 165.8 (C=O), with the quinoline carbons appearing between δ 115–150.

Table 2: ¹H NMR Chemical Shifts

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Quinoline H-4 | 8.37 | Singlet |

| Quinoline H-5 | 7.40 | Doublet |

| Ethyl OCH₂ | 4.35–4.28 | Multiplet |

| Ethyl CH₃ | 1.38–1.32 | Triplet |

Infrared and Raman Vibrational Signatures

IR spectroscopy (KBr) shows key absorptions:

Raman spectroscopy complements these findings, with intense peaks at 1605 cm⁻¹ (quinoline ring stretching) and 1290 cm⁻¹ (C-O ester symmetric stretch).

Table 3: Major IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=O (ester) | 1725 |

| C-Cl | 745 |

| C-O-C (ester) | 1260 |

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 321.0764 [M]⁺ (calc. 321.0768). Characteristic fragmentation includes:

- Loss of ethyl groups: m/z 277 (−44), m/z 233 (−88).

- Chlorine-containing fragment: m/z 139 (C₇H₄ClN⁺).

Computational Chemistry Insights

Density Functional Theory Optimizations

DFT calculations at the B3LYP/6-311+G(d,p) level predict bond lengths of 1.74 Å (C-Cl), 1.47 Å (C8-CH₃), and 1.21 Å (C=O). The HOMO-LUMO gap of 4.2 eV suggests moderate reactivity, localized primarily on the quinoline ring and ester groups.

Properties

CAS No. |

948289-50-7 |

|---|---|

Molecular Formula |

C16H16ClNO4 |

Molecular Weight |

321.75 g/mol |

IUPAC Name |

diethyl 6-chloro-8-methylquinoline-2,3-dicarboxylate |

InChI |

InChI=1S/C16H16ClNO4/c1-4-21-15(19)12-8-10-7-11(17)6-9(3)13(10)18-14(12)16(20)22-5-2/h6-8H,4-5H2,1-3H3 |

InChI Key |

PBXVLLMXUUIXLR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C2C(=CC(=CC2=C1)Cl)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate quinoline derivative, such as 6-chloro-8-methylquinoline.

Esterification: The quinoline derivative undergoes esterification with diethyl oxalate in the presence of a base like sodium ethoxide. This reaction forms the diethyl ester of the quinoline dicarboxylic acid.

Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 6-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline dicarboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the ester groups into alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or primary amines in ethanol under reflux conditions.

Major Products

Oxidation: Quinoline-2,3-dicarboxylic acid derivatives.

Reduction: 6-Chloro-8-methylquinoline-2,3-dicarbinol.

Substitution: 6-Amino-8-methylquinoline-2,3-dicarboxylic acid diethyl ester.

Scientific Research Applications

Pharmaceutical Applications

6-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester has been studied for its potential therapeutic effects:

- Antimicrobial Activity : Research indicates that quinoline derivatives exhibit antimicrobial properties. For instance, a study found that similar compounds demonstrated effectiveness against various bacterial strains, suggesting potential for developing new antibiotics .

- Anticancer Properties : Quinoline derivatives have been investigated for their ability to inhibit cancer cell proliferation. A notable study highlighted that compounds with similar structures showed significant activity against human cancer cell lines, indicating a promising avenue for anticancer drug development .

- Enzyme Inhibition : The compound's structural features allow it to interact with biological targets such as enzymes. Studies have shown that quinoline derivatives can act as inhibitors for topoisomerases and other enzymes involved in DNA replication and repair, which are critical in cancer therapy .

Agricultural Applications

The agricultural sector has also recognized the potential of 6-chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester:

- Pesticide Development : Compounds with quinoline structures have been explored for their insecticidal and fungicidal properties. Research has indicated that these compounds can disrupt the biological processes of pests and pathogens, making them suitable candidates for developing new agrochemicals .

- Plant Growth Regulators : Some studies suggest that derivatives of quinoline can enhance plant growth and resistance to environmental stressors, thus improving crop yield and sustainability .

Material Science Applications

In material science, 6-chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester is being explored for:

- Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of quinoline derivatives make them suitable as ligands in OLED technology. They can enhance the efficiency of light emission in organic devices .

- Sensors : Research has shown that quinoline-based compounds can be utilized as selective sensors for detecting metal ions and fluoride ions due to their ability to form stable complexes .

- Anticancer Efficacy : A recent study evaluated the anticancer effects of various quinoline derivatives on breast cancer cell lines. The results showed that 6-chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester significantly inhibited cell growth at low micromolar concentrations .

- Pesticidal Activity : In agricultural trials, formulations containing quinoline derivatives were tested against common pests like aphids and whiteflies. The results indicated a reduction in pest populations by over 70%, demonstrating the compound's potential as a natural pesticide .

Mechanism of Action

The mechanism of action of 6-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The chloro and ester groups enhance its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 6-chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester and its analogs:

Key Observations :

Physical and Chemical Properties

- Melting Points: Ethyl ester precursors (e.g., 7-chloro-6-fluoro-8-nitroquinoline ethyl ester) exhibit lower decomposition temperatures (~175–176°C) compared to their carboxylic acid derivatives (~256–257°C) due to reduced hydrogen bonding . The bromo analog’s higher molar mass (366.21 g/mol) may correlate with a higher melting point than the chloro derivative, though specific data are unavailable .

- Solubility : Ester groups generally enhance lipid solubility, making these compounds more amenable to organic solvents (e.g., ethyl acetate, diethyl ether) compared to carboxylic acids .

Biological Activity

6-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester (CAS No. 948289-50-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a quinoline backbone with chlorine and methyl substitutions at the 6 and 8 positions, respectively, along with two carboxylic acid groups esterified with ethyl groups. Its molecular formula is and it has a molecular weight of approximately 321.75 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆ClNO₄ |

| Molecular Weight | 321.75 g/mol |

| Functional Groups | Chlorine, Methyl, Ester |

The biological activity of 6-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the chloro and ester groups enhances its binding affinity. The compound can inhibit enzyme activity by binding to active or allosteric sites, leading to alterations in enzyme conformation and function. Additionally, it may act as an agonist or antagonist in receptor binding studies, modulating signal transduction pathways relevant to various diseases.

Antimicrobial and Antiviral Activity

Research indicates that quinoline derivatives exhibit a broad spectrum of antimicrobial and antiviral activities. For instance, related compounds have shown effectiveness against various pathogens:

- Antimicrobial Activity : Similar quinoline derivatives have been evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have demonstrated significant inhibition rates against resistant strains commonly found in clinical settings .

- Antiviral Activity : The antiviral potential of quinoline derivatives has been extensively studied. For example, some derivatives have demonstrated significant inhibitory effects against viruses such as dengue virus serotype 2 (DENV2), with IC50 values indicating effective concentrations for viral inhibition . The mechanism often involves interference at early stages of the viral lifecycle.

Case Studies and Research Findings

- Anticancer Properties : A study explored the anticancer potential of various quinoline derivatives, including those structurally similar to 6-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester. These compounds exhibited cytotoxic effects on cancer cell lines without significant toxicity to non-cancerous cells .

- Enzyme Inhibition Studies : Research has focused on the inhibition of specific enzymes linked to disease processes. For instance, the compound's interaction with metalloproteins has been investigated due to its potential as an iron chelator—an important property for neuroprotection and other therapeutic applications .

Summary of Biological Activities

The following table summarizes key biological activities associated with 6-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester and related compounds:

Q & A

Q. Advanced Research Focus

- Docking studies : Use software like AutoDock Vina with protein structures (e.g., cytochrome P450) to assess binding affinity. The methyl group may occupy hydrophobic pockets.

- MD simulations : Analyze ester group flexibility in aqueous vs. lipid environments (e.g., GROMACS).

- QSAR models : Correlate substituent effects (Cl, methyl) with bioactivity using datasets from analogous quinolines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.